[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride
Overview
Description
“[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride” is a chemical compound with the molecular formula C12H19NO.HCl . It is classified as an intermediate in the synthesis of a variety of chemical compounds such as pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-3-11-6-4-7-12(10-11)14-9-5-8-13-2;/h4,6-7,10,13H,3,5,8-9H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 229.75 .Scientific Research Applications
Chemical Synthesis and Analysis
- Compounds with similar structures have been synthesized for various purposes, including the development of new pharmaceuticals and materials. For example, the synthesis of complex organic compounds through reactions like Sulfide etherification, Aminating, and Nenitzescu reactions showcases the chemical versatility and potential utility of related compounds in creating new chemical entities with specific properties (L. Dan, 2006).
Pharmaceutical Research
- Analogs of "[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride" have been studied for their potential in drug development. Research into compounds such as Fluoxetine Hydrochloride, which shares structural similarities, highlights the potential pharmaceutical applications, including the development of new antidepressants (Zhou Xue-qin, 2008).
Material Science
- Research into the synthesis and properties of phosphonate derivatives demonstrates the utility of chemically related compounds in material science, particularly in the development of corrosion inhibitors for metals. These findings suggest potential applications in creating materials with enhanced durability and lifespan (M. Djenane et al., 2019).
Environmental Science
- Studies involving the capture and analysis of environmental contaminants illustrate another application area. The development of deep eutectic solvents for robust interaction with NH3 and other compounds points towards applications in environmental remediation and pollutant capture, showcasing the potential of related compounds in addressing environmental challenges (Wending Jiang et al., 2020).
Analytical Chemistry
- The development of analytical methods for the determination of aliphatic amines indicates the relevance of related compounds in enhancing the sensitivity and specificity of chemical analysis techniques. Such methods can be critical for environmental monitoring, food safety, and pharmaceutical quality control (Burnett We, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(3-ethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-6-4-7-12(10-11)14-9-5-8-13-2;/h4,6-7,10,13H,3,5,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXZOKETVYNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-79-0 | |
Record name | 1-Propanamine, 3-(3-ethylphenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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